![molecular formula C21H27NOS B14960756 N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a sulfanyl group attached to a phenylpropyl chain, and a 2-methylbutan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 3-phenylpropylthiol, under basic conditions.
Attachment of the 2-methylbutan-2-yl Group: The final step involves the alkylation of the benzamide with 2-methylbutan-2-yl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The 2-methylbutan-2-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl-substituted benzamides.
Applications De Recherche Scientifique
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The sulfanyl group and benzamide core are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide: Unique due to the presence of both the sulfanyl group and the 2-methylbutan-2-yl substituent.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)oxy]benzamide: Similar structure but with an oxygen atom replacing the sulfur atom.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)amino]benzamide: Similar structure but with an amino group replacing the sulfanyl group.
Uniqueness
This compound is unique due to the combination of its sulfanyl group and 2-methylbutan-2-yl substituent, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H27NOS |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
N-(2-methylbutan-2-yl)-2-(3-phenylpropylsulfanyl)benzamide |
InChI |
InChI=1S/C21H27NOS/c1-4-21(2,3)22-20(23)18-14-8-9-15-19(18)24-16-10-13-17-11-6-5-7-12-17/h5-9,11-12,14-15H,4,10,13,16H2,1-3H3,(H,22,23) |
Clé InChI |
CDRJNERPCKCIEE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC(=O)C1=CC=CC=C1SCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
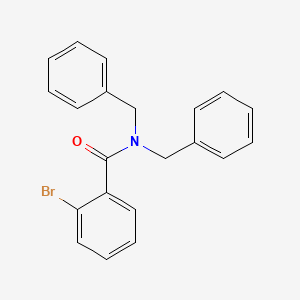
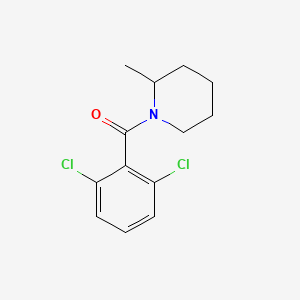
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
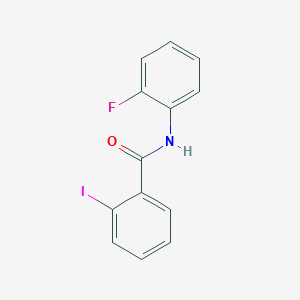
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
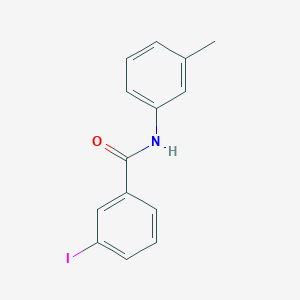
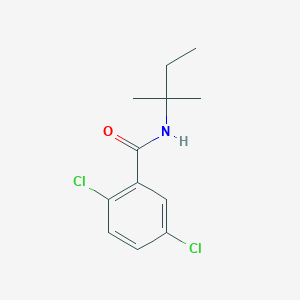
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
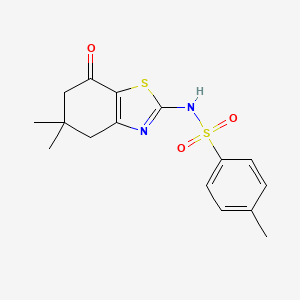
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
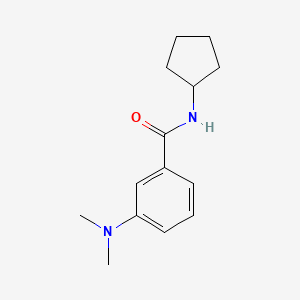
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
